![molecular formula C16H10N2O3 B5707000 9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)
9-nitro-6H-chromeno[4,3-b]quinoline
Descripción general
Descripción
9-nitro-6H-chromeno[4,3-b]quinoline is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the chromenoquinoline family, which has been extensively studied for their various pharmacological properties. The compound has a unique chemical structure that allows it to interact with biological targets in a specific manner.
Aplicaciones Científicas De Investigación
Synthesis of 6H-Chromeno[3,4-b]quinolines : A study by Qing et al. (2017) developed an efficient method for synthesizing 6-aryl-6H-chromeno[3,4-b]quinolines. This process involves sequential reduction, hydrolysis, aldol condensation, intramolecular addition, and nucleophilic addition, providing a straightforward protocol for constructing these derivatives (Qing et al., 2017).
Anti-Cancer Properties : Sultana and Tippanna (2020) synthesized new quinoline derivatives (6-phenyl-6H-chromeno[4,3-b]quinoline) and evaluated them as anti-cancer agents. They found that some compounds showed moderate anticancer activity on cancer cell lines (Sultana & Tippanna, 2020).
Cytotoxicity Evaluation : Rao et al. (2016) prepared novel 6-phenyl-6H-chromeno[4,3-b]quinoline derivatives and conducted preliminary evaluations of their cytotoxic activity against two carcinoma cell lines (Rao et al., 2016).
Synthesis for Photophysical Applications : Farag et al. (2016) synthesized a new derivative of chromeno[4,3-b]quinoline and investigated its photophysical properties for optoelectronic applications. The compound showed potential in the photovoltaic characteristics and stability (Farag et al., 2016).
Corrosion Inhibition : Verma et al. (2020) reviewed the use of quinoline derivatives as anticorrosive materials. Quinoline derivatives, including those based on the chromeno[4,3-b]quinoline structure, show effective adsorption and form stable chelating complexes with metallic surfaces (Verma et al., 2020).
Green Synthetic Approaches : Olyaei et al. (2019) developed a green synthetic approach to chromeno[4,3-b]quinoline derivatives. Their method is environmentally friendly, operationally simple, and offers high yields of products (Olyaei et al., 2019).
Propiedades
IUPAC Name |
9-nitro-6H-chromeno[4,3-b]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-18(20)12-5-6-14-10(8-12)7-11-9-21-15-4-2-1-3-13(15)16(11)17-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBWTEYFWAOCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C4C=CC(=CC4=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Nitro-6H-chromeno[4,3-b]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



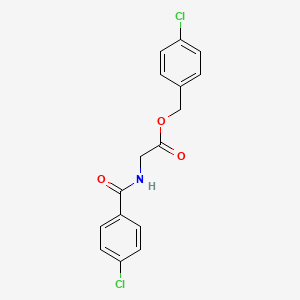


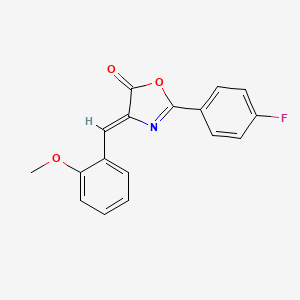
![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)

![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
![2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5706958.png)
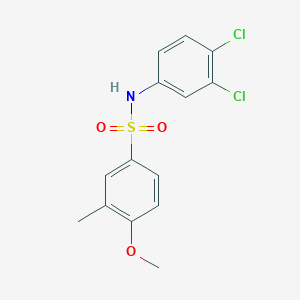
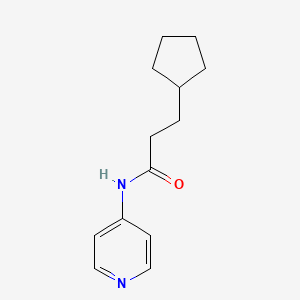
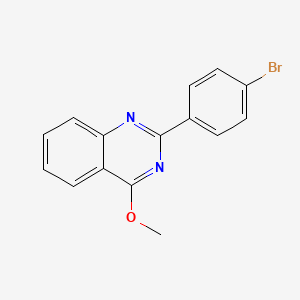
![ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5706992.png)
![4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707005.png)
![{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5707029.png)